4-tert-butyl-N-methylcyclohexan-1-amine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-methylcyclohexan-1-amine hydrochloride typically involves the alkylation of cyclohexanone followed by reductive amination. The process begins with the reaction of cyclohexanone with tert-butyl bromide in the presence of a base to form 4-tert-butylcyclohexanone. This intermediate is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield 4-tert-butyl-N-methylcyclohexan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research applications.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-methylcyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding secondary amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted cyclohexylamines.
Scientific Research Applications
4-tert-butyl-N-methylcyclohexan-1-amine hydrochloride is widely used in scientific research, particularly in the field of proteomics . It is used as a reagent in the study of protein structures and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents. The compound’s unique structure makes it a valuable tool for studying the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-methylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-tert-butyl-N-methylcyclohexan-1-amine hydrochloride can be compared with other similar compounds such as:
4-tert-butylcyclohexan-1-amine: Lacks the N-methyl group, which may affect its binding affinity and specificity.
N-methylcyclohexan-1-amine: Lacks the tert-butyl group, which may influence its steric interactions with molecular targets.
Cyclohexan-1-amine: Lacks both the tert-butyl and N-methyl groups, making it less sterically hindered and potentially less selective in its interactions.
The presence of both the tert-butyl and N-methyl groups in this compound makes it unique in terms of its steric and electronic properties, which can enhance its specificity and efficacy in research applications.
Properties
IUPAC Name |
4-tert-butyl-N-methylcyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-11(2,3)9-5-7-10(12-4)8-6-9;/h9-10,12H,5-8H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYXNLBBCOSYCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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